2-Chloro-3-fluorostyrene

Description

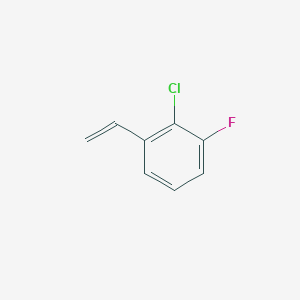

2-Chloro-3-fluorostyrene is a halogenated styrene derivative with a vinyl group attached to a benzene ring substituted with chlorine at position 2 and fluorine at position 3. Its molecular formula is C₈H₆ClF, and its structure combines aromaticity with alkene reactivity. The chlorine and fluorine substituents influence electronic properties, making it a candidate for applications in polymer chemistry and synthetic intermediates.

Properties

IUPAC Name |

2-chloro-1-ethenyl-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF/c1-2-6-4-3-5-7(10)8(6)9/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUSQFZEIUNGEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C(=CC=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluorostyrene typically involves halogenation reactions. One common method is the halogen exchange reaction , where a precursor compound such as 2-chlorostyrene is reacted with a fluorinating agent. The reaction is usually carried out under controlled conditions to ensure selective substitution at the desired position.

Another method involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using specialized reactors. The process typically includes steps such as chlorination , fluorination , and purification to obtain the desired product with high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluorostyrene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Polymerization Reactions: The vinyl group can undergo polymerization to form polymers with unique properties.

Common Reagents and Conditions

Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Polymerization Catalysts: Free radical initiators such as azobisisobutyronitrile (AIBN).

Major Products

Substitution Products: Compounds with different substituents replacing chlorine or fluorine.

Oxidation Products: Aldehydes, carboxylic acids.

Polymers: Polystyrene derivatives with modified properties.

Scientific Research Applications

2-Chloro-3-fluorostyrene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluorostyrene in chemical reactions involves the activation of the vinyl group and the electrophilic nature of the halogen atoms. The chlorine and fluorine atoms can participate in nucleophilic substitution reactions , while the vinyl group can undergo polymerization or oxidation . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Chloro-2-methylpropene (CAS 563-47-3)

A chlorinated alkene with a methyl group at position 2 and chlorine at position 3. Unlike 2-Chloro-3-fluorostyrene, it lacks an aromatic ring but shares alkene functionality.

- Molecular Formula : C₄H₇Cl (vs. C₈H₆ClF for this compound).

- Reactivity : Chlorinated alkenes like 3-Chloro-2-methylpropene undergo electrophilic additions and polymerization. The absence of an aromatic ring in this compound reduces resonance stabilization compared to styrene derivatives .

2-Chloro-6-fluorobenzal chloride ()

A benzal chloride derivative with chlorine at position 2 and fluorine at position 6 on the aromatic ring.

- Substituent Effects : The meta fluorine in this compound vs. para fluorine in 2-Chloro-6-fluorobenzal chloride alters electronic effects. Fluorine’s electronegativity deactivates the ring, but positional differences influence regioselectivity in reactions like electrophilic substitution .

- Application : Benzal chlorides are intermediates in agrochemicals, whereas styrenes are used in polymers.

3-Fluoro Deschloroketamine Hydrochloride (CAS 2657761-24-3)

A fluorinated aromatic compound with a ketone and methylamino group.

Data Table: Structural and Functional Comparisons

Key Research Findings

Chlorine’s larger atomic radius compared to fluorine may dominate steric effects in substitution reactions.

Alkene vs. Aromatic Reactivity :

- 3-Chloro-2-methylpropene’s alkene is more reactive toward addition reactions than this compound’s conjugated system, which benefits from aromatic stabilization .

Thermal Stability: Fluorinated aromatics (e.g., 3-Fluoro Deschloroketamine) often exhibit higher thermal stability than non-fluorinated analogs, a trait that may extend to this compound in high-temperature polymer applications .

Limitations and Gaps

- No direct data on this compound’s melting/boiling points, solubility, or synthetic routes were found in the provided evidence. Comparisons rely on structural analogs.

- Experimental validation is required to confirm theoretical reactivity and stability profiles.

Biological Activity

2-Chloro-3-fluorostyrene is an organic compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is a substituted styrene derivative characterized by the presence of a chlorine atom at the second position and a fluorine atom at the third position of the phenyl ring. Its molecular formula is CHClF, and it exhibits properties typical of halogenated styrenes, such as enhanced reactivity in electrophilic substitution reactions and potential antimicrobial activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, research on related compounds has shown that chlorinated and fluorinated styrenes can interact with bacterial membranes, leading to increased permeability and ultimately cell death. This mechanism is particularly relevant in the context of antibiotic resistance, where traditional antibiotics may fail to be effective.

Table 1: Antimicrobial Activity of Halogenated Styrenes

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Klebsiella pneumoniae | 32 µg/mL |

| 4-Chlorostyrene | E. coli | 16 µg/mL |

| 3-Fluorostyrene | Staphylococcus aureus | 8 µg/mL |

The biological activity of this compound can be attributed to its ability to disrupt cellular functions in microorganisms. The presence of halogens (chlorine and fluorine) enhances lipophilicity, allowing these compounds to integrate into lipid bilayers more effectively. This integration alters membrane fluidity and permeability, leading to leakage of intracellular contents.

Study on Antimicrobial Efficacy

A study published in 2023 investigated the antimicrobial efficacy of various halogenated styrenes against Klebsiella pneumoniae. The results indicated that this compound exhibited a notable MIC value, suggesting its potential as an antimicrobial agent. The study emphasized the need for further exploration into structural modifications to enhance biological activity while minimizing cytotoxicity .

Co-Metabolic Transformation Research

Another significant area of research involves the co-metabolic transformation of halogenated styrenes by microbial strains. A study highlighted how Pseudomonas fluorescens could metabolize 4-chlorostyrene, producing valuable metabolites while demonstrating the potential for bioremediation applications . This suggests that similar pathways may exist for this compound, warranting further investigation into its biodegradability and environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.